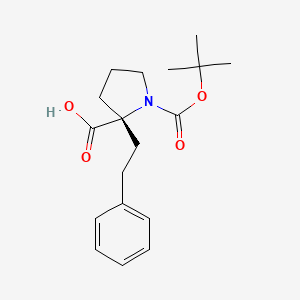

Boc-(S)-alpha-phenethyl-proline

Vue d'ensemble

Description

Boc-(S)-alpha-phenethyl-proline is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boc-(S)-alpha-phenethyl-proline is a type of Boc-protected amino acid . The primary targets of this compound are amines, specifically the amino groups in proteins . The role of this compound is to protect these amino groups during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions . The Boc group can be removed under acidic conditions, producing tert-butyl cations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By protecting amino groups, the compound allows for the selective synthesis of peptides, which are key components of proteins . The downstream effects of this include the production of specific proteins with desired properties .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its properties as a Boc-protected amino acid . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by factors such as the modification site of PEG, the size of PEG, and the connection between peptide and PEG . These factors can affect the compound’s bioavailability .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the selective synthesis of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of other compounds can influence the compound’s efficacy and stability .

Analyse Biochimique

Biochemical Properties

Boc-(S)-alpha-phenethyl-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, it can participate in reactions without being affected by other reactive species present . The nature of these interactions is largely determined by the properties of the Boc group and the proline derivative.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While the specific effects can vary depending on the context, it is known that this compound can influence cell function. For example, it can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. First, the compound interacts with biomolecules, such as enzymes, through binding interactions . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can induce changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all influence these temporal effects

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, lower dosages might result in subtle effects, while higher dosages could lead to more pronounced changes or even toxic effects. Understanding these dosage effects is crucial for determining the optimal use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several factors . These include transporters or binding proteins that the compound interacts with, as well as factors that influence its localization or accumulation . Understanding these processes is crucial for predicting and controlling the effects of this compound in various contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles

Activité Biologique

Boc-(S)-alpha-phenethyl-proline is a Boc-protected amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound serves as a versatile building block in peptide synthesis and has implications in various biochemical pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its applications.

Target Interaction

this compound primarily interacts with amines through a process known as N-tert-butyloxycarbonylation. This reaction is crucial for the protection of amino groups during peptide synthesis, allowing for selective reactions without interference from the amine functionality.

Biochemical Pathways

The compound plays a significant role in protein synthesis by participating in various biochemical pathways. It impacts cellular processes such as gene expression and cell signaling, which are essential for maintaining normal cellular functions.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure as a Boc-protected amino acid. The stability of the Boc group can be affected by environmental factors such as pH, which in turn influences the compound's bioavailability and metabolic pathways.

Biological Activity

This compound exhibits several biological activities that are relevant for therapeutic applications:

- Cellular Effects : The compound has been shown to influence cell function by modulating signaling pathways and metabolic processes. Its effects can vary based on concentration and exposure time, indicating a dose-dependent relationship.

- Molecular Mechanism : The molecular interactions involve binding with specific enzymes and proteins, leading to conformational changes that can alter their activity. This has implications for drug design and development, particularly in creating inhibitors or modulators of specific targets .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a key building block. Researchers demonstrated that the compound facilitated the formation of peptides with high yields and purity. The use of Boc protection allowed for selective coupling reactions without undesired side reactions.

Case Study 2: Drug Development

A recent investigation highlighted the potential of this compound in developing novel therapeutic agents targeting specific pathways involved in cancer progression. The study revealed that derivatives of this compound exhibited inhibitory effects on tumor cell growth, suggesting its utility as a lead compound in anticancer drug discovery .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

Boc-(S)-alpha-phenethyl-proline has been extensively utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.

- Diastereoselective Synthesis : The compound has been employed in the diastereoselective synthesis of various medicinal substances. For instance, its derivatives have been used to resolve racemic mixtures of primary amines, achieving high enantiomeric excesses through kinetic resolutions using immobilized lipase B as a catalyst .

- Chiral Ligands : It serves as a component in constructing chiral ligands for asymmetric reactions. These ligands facilitate the synthesis of complex molecules with specific stereochemical configurations, which is crucial in drug development .

Organocatalysis

The applications of this compound extend to organocatalysis, where it acts as a catalyst or co-catalyst in various reactions.

- Organocatalysts Development : Research has shown that derivatives of Boc-(S)-proline can be modified to create mesoporous silica-supported organocatalysts. These catalysts have demonstrated effectiveness in promoting reactions under mild conditions, enhancing yields and selectivity .

- Michael Addition Reactions : The compound has been involved in Michael addition reactions, where it facilitates the formation of carbon-carbon bonds with high stereoselectivity. This application is particularly relevant for synthesizing complex natural products and pharmaceuticals .

Building Block for Complex Molecules

This compound is often used as a building block in the synthesis of more complex structures.

- Synthesis of Bioactive Compounds : It has been utilized in the synthesis of various bioactive compounds, including those with potential therapeutic applications. For example, its derivatives have been incorporated into the synthesis of inhibitors for enzymes such as acetylcholinesterase and GPIIb/IIIa antagonists, which are relevant in treating cardiovascular diseases .

- Functionalization and Derivatization : The compound's functional groups allow for easy modification and derivatization, enabling chemists to create a wide array of derivatives tailored for specific biological activities or synthetic purposes .

Case Study 1: Kinetic Resolution of Racemic Amines

In a study by the Poppe group, this compound was used to achieve kinetic resolution of racemic primary amines through enzymatic acylation. The results indicated that using isopropyl 2-propoxyacetate as an acylating agent led to high conversions and enantiomeric excesses, showcasing the compound's utility in asymmetric synthesis .

Case Study 2: Development of Organocatalysts

Research highlighted the synthesis of mesoporous silica-supported organocatalysts derived from Boc-(S)-proline. These catalysts exhibited moderate-to-high diastereoselectivity and were effective under solvent-free conditions, demonstrating their potential for industrial applications .

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLLHYVBNNPLET-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147518 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-65-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.